Betulinic Acid

Catalog No.
S548602
CAS No.
472-15-1
M.F
C30H48O3
M. Wt
456.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betulinic Acid

CAS Number

472-15-1

Product Name

Betulinic Acid

IUPAC Name

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

InChI

InChI=1S/C30H48O3/c1-18(2)19-10-15-30(25(32)33)17-16-28(6)20(24(19)30)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21-,22+,23-,24+,27-,28+,29+,30-/m0/s1

InChI Key

QGJZLNKBHJESQX-FZFNOLFKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-epi-betulinic acid, betulic acid, betulinic acid

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O

The exact mass of the compound Betulinic acid is 456.36035 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113090. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Supplementary Records. It belongs to the ontological category of hydroxy monocarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Betulinic acid is a naturally occurring pentacyclic lupane-type triterpenoid characterized by a secondary hydroxyl group at C-3, an isopropenyl group at C-20, and a critical carboxylic acid group at C-28 [1]. Commercially sourced either via direct extraction from birch bark species or through the semi-synthetic oxidation of betulin, it serves as a high-value precursor in pharmaceutical manufacturing [1]. Its primary procurement value lies in its C-28 carboxyl moiety, which provides a distinct reactive site for derivatization—most notably in the synthesis of HIV maturation inhibitors—and drives its selective mitochondrial-targeted cytotoxicity in melanoma models . Understanding its specific solubility profile and reactivity is essential for material selection in drug discovery and advanced formulation workflows.

Substituting betulinic acid with its cheaper alcohol analog, betulin, or related isomers like oleanolic and ursolic acids, introduces severe process and performance liabilities. Betulin lacks the C-28 carboxyl group, meaning any attempt to synthesize C-3/C-28 differentiated derivatives from betulin requires a multi-step sequence of selective protection, harsh oxidation, and deprotection, which drastically reduces overall yield and increases manufacturing costs [1]. Furthermore, the structural differences fundamentally alter physicochemical properties; for instance, the C-28 carboxyl group in betulinic acid paradoxically decreases its aqueous solubility compared to betulin, dictating entirely different solvent and cyclodextrin complexation strategies during formulation [2].

Direct Synthesis Yield for C-3 Acylated Antiviral Precursors

In the synthesis of HIV maturation inhibitors, the presence of the C-28 carboxyl group makes betulinic acid a highly efficient direct precursor compared to betulin. Reacting betulinic acid directly with 2,2-dimethylsuccinic anhydride yields the target drug bevirimat (3-O-(3',3'-dimethylsuccinyl)betulinic acid) in a single step with yields of 62–81% [1]. In contrast, utilizing betulin as the starting material requires a complex multi-step process (C-28 protection, C-3 acylation, and subsequent C-28 oxidation or deprotection), introducing significant steric hindrance and lowering the overall synthetic efficiency[1].

Evidence DimensionSingle-step synthesis yield of 3',3'-dimethylsuccinyl derivatives
Target Compound DataBetulinic Acid (62–81% yield in one step)
Comparator Or BaselineBetulin (Requires multi-step protection/oxidation sequence)
Quantified DifferenceElimination of 2+ synthetic steps and avoidance of harsh oxidation reagents
ConditionsAcylation with 2,2-dimethylsuccinic anhydride

Procuring betulinic acid directly bypasses complex protection/oxidation steps, significantly reducing reagent costs and improving throughput in antiviral drug manufacturing.

Aqueous vs. Organic Solubility Profile for Formulation

Despite the presence of a polar C-28 carboxyl group, betulinic acid exhibits lower aqueous solubility than its alcohol counterpart, betulin. Quantitative studies demonstrate that betulinic acid has an aqueous solubility of approximately 0.02 µg/mL, compared to 0.08 µg/mL for betulin[1]. However, it exhibits excellent processability in organic solvents, reaching ~20 mg/mL in DMSO . To overcome the aqueous limitation in biological assays, betulinic acid demonstrates high compatibility with cyclodextrin inclusion complexes, achieving a maximal solubility of 4.5 mM when formulated with γ-cyclodextrin thioethers [1].

Evidence DimensionBaseline aqueous solubility
Target Compound DataBetulinic Acid (~0.02 µg/mL)
Comparator Or BaselineBetulin (~0.08 µg/mL)
Quantified Difference4-fold lower aqueous solubility for betulinic acid due to increased hydrophobicity of the lupane skeleton conformation
ConditionsPure aqueous media vs. organic/cyclodextrin-assisted solubilization

Buyers must anticipate the need for specific organic co-solvents (like DMSO) or cyclodextrin complexation technologies when formulating betulinic acid for liquid assays or delivery systems.

Target Selectivity in Melanoma vs. Normal Cells

Betulinic acid demonstrates highly selective cytotoxicity against human malignant melanoma cells without damaging healthy tissue. In comparative in vitro assays, betulinic acid inhibited A375 melanoma cell lines with an IC50 of 15.94 µM[1]. Crucially, lactate dehydrogenase (LDH) leakage assays confirmed that at these effective concentrations, betulinic acid exerted no significant cytotoxic effect on normal human keratinocytes (HaCaT), a selectivity profile that is often absent in broader chemotherapeutic agents or less refined triterpenoid extracts [1].

Evidence DimensionCytotoxicity (IC50) and off-target membrane damage (LDH release)
Target Compound DataBetulinic Acid (IC50 ~15.94 µM in A375; negligible LDH release in HaCaT)
Comparator Or BaselineBaseline non-selective chemotherapeutics (High off-target LDH release)
Quantified DifferenceHigh therapeutic window with selective mitochondrial-targeted apoptosis in melanoma cells
ConditionsIn vitro cell viability (MTT) and LDH release assays at 72 hours

This high selectivity makes betulinic acid an ideal, low-toxicity scaffold for developing targeted topical or systemic anti-melanoma therapeutics.

Stronger Anti-HIV Integrase Binding vs. Isomeric Triterpenoids

When evaluating pentacyclic triterpenoids for anti-HIV-1 activity, the specific lupane structure of betulinic acid outperforms the oleanane and ursane skeletons. In comparative HIV-1 integrase (IN) inhibition assays, betulinic acid demonstrated an IC50 of 24.8 µM [1]. In contrast, its isomers oleanolic acid and ursolic acid exhibited weaker inhibitory activity, with IC50 values of 30.3 µM and 35.0 µM, respectively [1]. Computational docking reveals that the specific orientation of the C-28 carboxyl and C-3 hydroxyl groups in betulinic acid allows for tighter hydrogen bonding with the Asp64 and Thr66 residues of the integrase active site [1].

Evidence DimensionHIV-1 Integrase Inhibitory Activity (IC50)
Target Compound DataBetulinic Acid (24.8 µM)
Comparator Or BaselineOleanolic Acid (30.3 µM) and Ursolic Acid (35.0 µM)
Quantified Difference18-29% stronger integrase inhibition compared to in-class isomers
ConditionsIn vitro HIV-1 IN bioassay and computational docking

For procurement teams sourcing base scaffolds for antiviral research, betulinic acid provides a measurably more potent starting point than oleanolic or ursolic acids.

Synthesis of HIV Maturation Inhibitors

Betulinic acid is a highly efficient starting material for the synthesis of bevirimat and next-generation C-28 modified analogs. Procuring it directly bypasses the need for betulin oxidation, streamlining the acylation process and maximizing yield in antiviral drug manufacturing[1].

Targeted Anti-Melanoma Drug Development

Due to its selective cytotoxicity profile, betulinic acid is utilized as a baseline compound for synthesizing indole-conjugated or ionic derivatives that target mitochondrial apoptosis in melanoma without causing keratinocyte toxicity [2].

Advanced Cyclodextrin Formulation Research

Because of its distinct hydrophobicity and low aqueous solubility, betulinic acid is frequently procured as a standard challenging guest molecule for validating the solubilization efficiency of novel γ-cyclodextrin thioethers and nano-delivery systems [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

8.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

456.36034539 Da

Monoisotopic Mass

456.36034539 Da

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

316 - 318 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4G6A18707N

Pharmacology

Betulinic Acid is a pentacyclic lupane-type triterpene derivative of betulin (isolated from the bark of Betula alba, the common white birch) with antiinflammatory, anti-HIV and antineoplastic activities. Betulinic acid induces apoptosis through induction of changes in mitochondrial membrane potential, production of reactive oxygen species, and opening of mitochondrial permeability transition pores, resulting in the release of mitochondrial apogenic factors, activation of caspases, and DNA fragmentation. Although originally thought to exhibit specific cytotoxicity against melanoma cells, this agent has been found to be cytotoxic against non-melanoma tumor cell types including neuroectodermal and brain tumor cells.

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

Other CAS

472-15-1

Wikipedia

Betulinic_acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

Dates

Last modified: 08-15-2023
1: Chaouki W, Leger DY, Eljastimi J, Beneytout JL, Hmamouchi M. Antiproliferative effect of extracts from Aristolochia baetica and Origanum compactum on human breast cancer cell line MCF-7. Pharm Biol. 2010 Mar;48(3):269-74. PubMed PMID: 20645812.
2: Parrondo R, Pozas Ade L, Reiner T, Rai P, Perez-Stable C. NF-kappaB activation enhances cell death by antimitotic drugs in human prostate cancer cells. Mol Cancer. 2010 Jul 9;9:182. PubMed PMID: 20618955.
3: Li Y, He K, Huang Y, Zheng D, Gao C, Cui L, Jin YH. Betulin induces mitochondrial cytochrome c release associated apoptosis in human cancer cells. Mol Carcinog. 2010 Jul;49(7):630-40. PubMed PMID: 20564340.
4: Eichenmüller M, Hemmerlein B, von Schweinitz D, Kappler R. Betulinic acid induces apoptosis and inhibits hedgehog signalling in rhabdomyosarcoma. Br J Cancer. 2010 Jun 29;103(1):43-51. Epub 2010 Jun 1. PubMed PMID: 20517313; PubMed Central PMCID: PMC2905279.
5: Cheng MJ, Chen JJ, Wu MD, Yang PS, Yuan GF. Isolation and structure determination of one new metabolite isolated from the red fermented rice of Monascus purpureus. Nat Prod Res. 2010 Jun;24(10):979-88. PubMed PMID: 20496238.
6: Ahmad FB, Ghaffari Moghaddam M, Basri M, Abdul Rahman MB. Anticancer activity of 3-O-acylated betulinic acid derivatives obtained by enzymatic synthesis. Biosci Biotechnol Biochem. 2010;74(5):1025-9. Epub 2010 May 7. PubMed PMID: 20460723.
7: Kommera H, Kaluderović GN, Dittrich S, Kalbitz J, Dräger B, Mueller T, Paschke R. Carbamate derivatives of betulinic acid and betulin with selective cytotoxic activity. Bioorg Med Chem Lett. 2010 Jun 1;20(11):3409-12. Epub 2010 Apr 18. PubMed PMID: 20451375.
8: Chadalapaka G, Jutooru I, Burghardt R, Safe S. Drugs that target specificity proteins downregulate epidermal growth factor receptor in bladder cancer cells. Mol Cancer Res. 2010 May;8(5):739-50. Epub 2010 Apr 20. PubMed PMID: 20407012; PubMed Central PMCID: PMC2872686.
9: da Silveira CV, Trevisan MT, Rios JB, Erben G, Haubner R, Pfundstein B, Owen RW. Secondary plant substances in various extracts of the leaves, fruits, stem and bark of Caraipa densifolia Mart. Food Chem Toxicol. 2010 Jun;48(6):1597-606. Epub 2010 Mar 27. PubMed PMID: 20347919.
10: Eder-Czembirek C, Erovic BM, Czembirek C, Brunner M, Selzer E, Pötter R, Thurnher D. Betulinic Acid a Radiosensitizer in Head and Neck Squamous Cell Carcinoma Cell Lines. Strahlenther Onkol. 2010 Feb 22. [Epub ahead of print] PubMed PMID: 20339825.

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